N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-fluorobenzamide
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Overview
Description
The chemical compound "N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-fluorobenzamide" belongs to a class of compounds that exhibit a variety of biological activities. Research in similar compounds has shown potential in antitumor, antimicrobial, and other therapeutic applications due to their complex molecular architecture and chemical properties.
Synthesis Analysis
The synthesis of related compounds involves the reaction of substituted benzaldehydes with o-aminothiophenol disulfides under reducing conditions, leading to a series of new 2-phenylbenzothiazoles with antitumor properties (Mortimer et al., 2006). Another method includes the condensation reaction between carbamimide and substituted benzoic acids (Sanjeevarayappa et al., 2015).
Molecular Structure Analysis
X-ray diffraction studies provide insights into the molecular structure, showcasing the crystalline nature and specific spatial arrangements that contribute to their biological activity. Single crystal XRD data confirmed the structure of similar synthesized compounds, elucidating their molecular geometry and intermolecular interactions (Sanjeevarayappa et al., 2015).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including cyclization and condensation, to form derivatives with enhanced biological activities. The presence of specific functional groups like oxadiazole rings and fluorobenzamide moieties significantly influences their reactivity and interaction with biological targets.
Physical Properties Analysis
The physical properties, such as solubility in polar organic solvents and thermal stability, are crucial for the pharmacological application of these compounds. They exhibit high thermal stability and are easily soluble in solvents like N-methylpyrrolidinone and pyridine, facilitating their application in biological studies and formulation development.
Chemical Properties Analysis
The chemical properties, including fluorescence and reactivity with biological targets, are influenced by the structural components of these compounds. The introduction of fluorine atoms and dimethylsilane groups has been shown to affect the antimicrobial and antifungal potency, highlighting the importance of chemical modifications in enhancing biological activity (Parikh & Joshi, 2014).
Scientific Research Applications
Antimicrobial and Anti-Proliferative Activities
N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-fluorobenzamide and its derivatives have been investigated for their antimicrobial properties. The compounds displayed significant inhibitory activity against pathogenic Gram-positive and Gram-negative bacteria, as well as the yeast-like pathogenic fungus Candida albicans. Notably, some derivatives showed broad-spectrum antibacterial activities. Additionally, these compounds have demonstrated anti-proliferative activity against various human cancer cell lines, including prostate, colorectal, hepatocellular, epithelioid, and breast cancers (Al-Wahaibi et al., 2021).
Anticancer and Antimycobacterial Agents
A series of 1,3,4-oxadiazole derivatives, including those containing 3,4-dimethoxyphenyl, have shown potential as anticancer agents. One specific derivative displayed superior activity against MDA231 cells, a human breast cancer cell line. Additionally, these compounds have exhibited effective antimycobacterial properties, highlighting their potential in addressing both cancer and infectious diseases (Polkam et al., 2017).
Synthesis and Antimicrobial Activity
New 1,3,4-oxadiazole derivatives have been synthesized, and their antimicrobial activity assessed. The results indicated that some of these compounds show considerable activity against various microbial strains, comparable to commercial antibiotics (Mohana, 2013).
Radiosynthesis for Biological Studies
Radiosynthesis of 1,3,4-oxadiazole derivatives has been conducted for biological studies, particularly for compounds showing anticonvulsant activity. This synthesis process is essential for creating labeled compounds used in various biological research applications, including imaging and receptor targeting (Jalilian et al., 2004).
Synthesis of Thioether Derivatives for Anticancer Evaluation
New thioether derivatives of 1,3,4-oxadiazole, bearing a 2,5-dimethoxyphenyl substituent, have been synthesized and screened for anticancer activity. Some derivatives displayed excellent activity against breast cancer cell lines, underscoring their potential in anticancer drug development (Polkam et al., 2021).
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various targets
Mode of Action
It’s known that similar compounds can interact with their targets through various mechanisms . More research is required to elucidate the exact mode of action of this compound.
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties . More research is required to determine the ADME properties of this compound and their impact on its bioavailability.
Result of Action
Compounds with similar structures have been found to have various molecular and cellular effects
Action Environment
It’s known that environmental factors can influence the action of similar compounds . More research is required to understand how environmental factors influence the action of this compound.
properties
IUPAC Name |
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O4/c1-23-13-8-5-11(9-14(13)24-2)16-20-21-17(25-16)19-15(22)10-3-6-12(18)7-4-10/h3-9H,1-2H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLEMYPZKFVILGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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